molecular formula C17H20N4O6 B12053006 Riboflavin-13C4,15N2

Riboflavin-13C4,15N2

Cat. No.: B12053006
M. Wt: 382.32 g/mol
InChI Key: AUNGANRZJHBGPY-HAIGJTSVSA-N
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Description

Riboflavin-13C4,15N2, also known as Vitamin B2-13C4,15N2, is a stable isotope-labeled compound of riboflavin. Riboflavin is an essential micronutrient that plays a crucial role in maintaining health in humans and other animals. It is involved in various biochemical processes, including energy production, cellular function, and metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Riboflavin-13C4,15N2 involves the incorporation of stable heavy isotopes of carbon (13C) and nitrogen (15N) into the riboflavin molecule. This process typically involves the use of isotope-labeled precursors and specific reaction conditions to ensure the incorporation of the isotopes into the desired positions within the riboflavin structure .

Industrial Production Methods

Industrial production of this compound is carried out using advanced chemical synthesis techniques. The process involves multiple steps, including the preparation of isotope-labeled starting materials, followed by their incorporation into the riboflavin molecule through a series of chemical reactions. The final product is then purified and characterized to ensure its isotopic purity and chemical integrity .

Chemical Reactions Analysis

Types of Reactions

Riboflavin-13C4,15N2 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. The reactions are typically carried out under controlled conditions, such as specific pH, temperature, and solvent systems .

Major Products

The major products formed from the reactions of this compound include FMN, FAD, and various riboflavin derivatives. These products are important for various biochemical and industrial applications .

Scientific Research Applications

Riboflavin-13C4,15N2 has a wide range of scientific research applications, including:

    Chemistry: Used as a tracer in metabolic studies to investigate the pathways and mechanisms of riboflavin metabolism.

    Biology: Employed in studies of enzyme kinetics and protein interactions involving riboflavin-dependent enzymes.

    Medicine: Utilized in clinical research to study the pharmacokinetics and pharmacodynamics of riboflavin and its derivatives.

    Industry: Applied in the development of new pharmaceuticals and nutritional supplements

Mechanism of Action

Riboflavin-13C4,15N2 exerts its effects by serving as a precursor for the synthesis of FMN and FAD, which are essential cofactors for various enzymes involved in redox reactions. These cofactors play a critical role in energy production, cellular respiration, and other metabolic processes. The molecular targets of this compound include riboflavin hydrogenase, riboflavin kinase, and riboflavin synthase .

Comparison with Similar Compounds

Riboflavin-13C4,15N2 is unique due to its stable isotope labeling, which allows for precise tracking and quantification in metabolic studies. Similar compounds include:

Properties

Molecular Formula

C17H20N4O6

Molecular Weight

382.32 g/mol

IUPAC Name

7,8-dimethyl-10-[(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl]benzo[g]pteridine-2,4-dione

InChI

InChI=1S/C17H20N4O6/c1-7-3-9-10(4-8(7)2)21(5-11(23)14(25)12(24)6-22)15-13(18-9)16(26)20-17(27)19-15/h3-4,11-12,14,22-25H,5-6H2,1-2H3,(H,20,26,27)/t11-,12+,14-/m0/s1/i13+1,15+1,16+1,17+1,19+1,20+1

InChI Key

AUNGANRZJHBGPY-HAIGJTSVSA-N

Isomeric SMILES

CC1=CC2=C(C=C1C)N([13C]3=[15N][13C](=O)[15NH][13C](=O)[13C]3=N2)C[C@@H]([C@@H]([C@@H](CO)O)O)O

Canonical SMILES

CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(CO)O)O)O

Origin of Product

United States

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